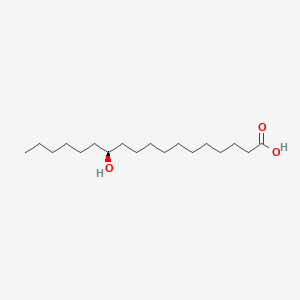

(S)-12-Hydroxyoctadecanoic acid

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L'acide 12-hydroxystearique est principalement synthétisé à partir de l'huile de ricin. Le procédé implique l'hydrogénation de l'huile de ricin pour convertir l'acide ricinoléique en acide 12-hydroxystearique. Le procédé d'hydrogénation utilise généralement un catalyseur au nickel dans des conditions contrôlées de température et de pression . Les conditions de réaction comprennent :

Température : Environ 130°C

Pression : Environ 12,5 atm

Catalyseur : Nickel de Raney pulvérulent

Après l'hydrogénation, le produit subit des étapes de saponification, d'acidification et de purification pour obtenir de l'acide 12-hydroxystearique pur .

Méthodes de production industrielle

Dans les milieux industriels, la production d'acide 12-hydroxystearique implique les étapes suivantes :

Hydrogénation : L'huile de ricin est hydrogénée à l'aide d'un catalyseur au nickel.

Saponification : Le produit hydrogéné est saponifié à l'aide de soude caustique.

Acidification : Le produit saponifié est acidifié avec de l'acide sulfurique dilué.

Purification : Le produit est lavé, décoloré à l'aide de peroxyde d'hydrogène et séché sous vide.

Analyse Des Réactions Chimiques

L'acide 12-hydroxystearique subit diverses réactions chimiques, notamment :

Oxydation : Le groupe hydroxyle peut être oxydé pour former des dérivés cétoniques.

Réduction : Le groupe carboxyle peut être réduit pour former des alcools.

Estérification : Le groupe hydroxyle peut réagir avec des acides pour former des esters.

Substitution : Le groupe hydroxyle peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.

Les réactifs et conditions communs utilisés dans ces réactions comprennent :

Agents oxydants : Permanganate de potassium, trioxyde de chrome

Agents réducteurs : Hydrure de lithium et d'aluminium, borohydrure de sodium

Réactifs d'estérification : Anhydride acétique, acide sulfurique

Les principaux produits formés à partir de ces réactions comprennent des cétoacides, des alcools et des esters .

4. Applications de recherche scientifique

L'acide 12-hydroxystearique a un large éventail d'applications dans la recherche scientifique et l'industrie :

Chimie : Utilisé comme précurseur pour la synthèse de divers composés organiques.

Biologie : Employé dans l'étude du métabolisme des lipides et des voies des acides gras.

Médecine : Utilisé dans la formulation de produits pharmaceutiques et de systèmes d'administration de médicaments.

Industrie : Appliqué dans la production de lubrifiants, de cosmétiques et de tensioactifs

5. Mécanisme d'action

Le mécanisme d'action de l'acide 12-hydroxystearique implique son interaction avec les membranes lipidiques et les enzymes. Le groupe hydroxyle sur le 12ème carbone lui permet de former des liaisons hydrogène avec d'autres molécules, influençant la fluidité et la stabilité des bicouches lipidiques. Cette propriété est cruciale dans son rôle de lubrifiant et d'émulsifiant .

Applications De Recherche Scientifique

Personal Care Applications

(S)-12-Hydroxyoctadecanoic acid is extensively used in the cosmetics industry due to its emollient, surfactant, and thickening properties. Below are some key applications:

- Emollient in Skin Care Products : It enhances the texture and feel of lotions, creams, and gels.

- Surfactant in Cleansing Products : The compound acts as a cleansing agent in soaps and shampoos.

- Thickener : It is commonly used to thicken formulations such as cold creams and vanishing creams.

Table 1: Common Personal Care Products Containing this compound

| Product Type | Specific Uses |

|---|---|

| Lotions | Provides moisturizing effects |

| Creams | Enhances spreadability and texture |

| Deodorants | Acts as a stabilizer for active ingredients |

| Hair Styling Products | Improves hold and texture |

Industrial Applications

In addition to personal care products, this compound finds utility in various industrial applications:

- Lubricants : It is a key ingredient in the production of lithium-based greases, enhancing performance through improved heat stability and water resistance.

- Adhesives and Sealants : The compound is used in hot-melt adhesives due to its ability to create strong thermosetting polymers when reacted with acrylic esters.

- Plastics Processing : It serves as an additive in the production of PVC products, improving processing characteristics.

Table 2: Industrial Applications of this compound

| Application Type | Specific Uses |

|---|---|

| Lubricants | Used in high-quality glycerol lubricants |

| Adhesives | Component in hot-melt adhesives |

| Plastics | Additive for PVC films and sheets |

Organogels for Drug Delivery

A study investigated the use of this compound in developing organogels for drug delivery systems. The research focused on its floating characteristics and depot properties when combined with sesame oil. The results indicated that organogels formulated with this compound demonstrated significant buoyancy and prolonged gastric retention times, making them suitable for controlled drug release applications .

Interaction with Lecithin

Research on the interaction between this compound and lecithin revealed that incorporating lecithin reduced absorbance in infrared spectra due to hydrogen bonding interactions. This study highlighted the potential for creating more effective gel formulations by optimizing the ratios of these components .

Mécanisme D'action

The mechanism of action of 12-Hydroxy Stearic Acid involves its interaction with lipid membranes and enzymes. The hydroxyl group on the 12th carbon allows it to form hydrogen bonds with other molecules, influencing the fluidity and stability of lipid bilayers. This property is crucial in its role as a lubricant and emulsifier .

Comparaison Avec Des Composés Similaires

L'acide 12-hydroxystearique peut être comparé à d'autres acides gras hydroxylés, tels que :

Acide stéarique : N'a pas le groupe hydroxyle, ce qui le rend moins réactif dans certains processus chimiques.

Acide ricinoléique : Contient un groupe hydroxyle sur le 12ème carbone mais a également une double liaison, ce qui conduit à des propriétés chimiques différentes.

Acide hydroxystearique : Similaire à l'acide 12-hydroxystearique mais peut avoir le groupe hydroxyle à différentes positions sur la chaîne carbonée

L'unicité de l'acide 12-hydroxystearique réside dans son motif d'hydroxylation spécifique, qui confère des propriétés physiques et chimiques distinctes, le rendant précieux dans diverses applications.

Activité Biologique

(S)-12-Hydroxyoctadecanoic acid, also known as 12-hydroxystearic acid (12-HSA), is a saturated fatty acid derived from castor oil. Its unique structure, characterized by a hydroxyl group at the 12th carbon of the octadecanoic acid chain, imparts distinct biological activities that are being explored in various fields, including pharmaceuticals and cosmetics. This article delves into the biological activity of 12-HSA, supported by research findings, case studies, and data tables.

- Molecular Formula : C18H36O3

- Molecular Weight : 300.48 g/mol

- Appearance : Cream-colored flakes or powder

- Melting Point : Approximately 70°C

- Hydroxyl Value : Minimum 150 mg KOH/g

1. Antimicrobial Properties

Recent studies have demonstrated that 12-HSA significantly enhances the expression of antimicrobial peptides (AMPs) in skin cells. In vitro assays revealed that treatment with 12-HSA led to increased gene expression of various AMPs, which are crucial for skin immunity. For instance, skin explants treated with 12-HSA exhibited elevated levels of psoriasin and LL37 AMPs, contributing to long-lasting germ protection when incorporated into handwash formulations .

Table 1: Effects of 12-HSA on Antimicrobial Peptides

| Treatment | AMP Type | Expression Level |

|---|---|---|

| Control | Psoriasin | Baseline |

| 12-HSA | Psoriasin | Increased |

| Control | LL37 | Baseline |

| 12-HSA | LL37 | Increased |

2. Effects on Drug Delivery Systems

A study focused on the use of 12-HSA in organogels demonstrated its potential as a floating drug delivery system. The organogels formed with varying concentrations of 12-HSA showed excellent viscoelastic properties and prolonged gastric retention times in vivo. For instance, one formulation (F5) remained buoyant in the stomach for up to 12 hours while releasing cinnarizine slowly over a period of 24 hours .

Table 2: Characteristics of Organogels Containing 12-HSA

| Formulation | Floating Duration (hours) | Drug Release (%) after 24h |

|---|---|---|

| F1 | 6 | 50 |

| F3 | 8 | 60 |

| F5 | 12 | 65 |

Case Study: Skin Health Enhancement

In a controlled clinical trial, participants using a handwash containing 12-HSA showed significantly lower levels of E. coli recovery on their skin compared to those using a standard formulation. This suggests that products incorporating 12-HSA can enhance skin's natural defenses against pathogens .

Case Study: Floating Organogels

Research on organogels containing varying concentrations of this compound demonstrated their potential as effective drug delivery systems with prolonged gastric retention and controlled release properties. The study highlighted the formulation's ability to maintain buoyancy and achieve desired therapeutic outcomes over extended periods .

Propriétés

IUPAC Name |

12-hydroxyoctadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h17,19H,2-16H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULQISTXYYBZJSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CCCCCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27924-99-8 | |

| Record name | Poly(12-hydroxystearic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27924-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8026725 | |

| Record name | 12-Hydroxyoctadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Other Solid, Solid; [HSDB] White powder; [MSDSonline] | |

| Record name | Octadecanoic acid, 12-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 12-Hydroxyoctadecanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3440 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in alcohol, ether, chloroform; insoluble in water | |

| Record name | 12-Hydroxyoctadecanoic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5368 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

In a study of primary and secondary lipid peroxidation products as modulators of DNA synthesis, murine Lewis carcinoma cells were treated with hydroxystearic acid at physiologic levels (50 and 100 uM). The test substance was dissolved in 90% ethanol and then added to the culture medium. DNA profiles obtained from flow cytometry analysis of cell cycle showed a time- and dose-dependent accumulation of cells in the G2-M phase compared to untreated exponentially growing cells. To determine if this effect was mediated by interaction of hydroxystearic acid with cyclin-dependent kinases-cyclin complexes, histone H1 kinase activity in C 108 cell crude extracts was measured. It was determined that hydroxystearic acid inhibited histone H1 kinase activity up to 95% of that noted for mitotic cells (synchronized control C108 cells)., 12-Hydroxystearic acid (30 uM) also induced mitochondrial ATPase activity. ATPase activity was inhibited by rutamycin (blocks phosphorylation by ATP); this effect is expected for ATP-energized mitochondrial reactions. A small, but decided, mitochondrial volume change (swelling) was also induced by 30 pM 12-Hydroxystearic acid without the aid of ATP. This effect was inhibited by the respiratory inhibitor antimycin or dinitrophenol, but not by rutamycin; therefore, this effect was dependent on oxidative phosphorylation. 12-Hydroxystearic acid-induced mitochondrial swelling was enhanced when ATP was added to the reaction mixture. The investigators concluded that 12-Hydroxystearic acid interferes with the machinery of oxidative phosphorylation in rat liver mitochondria. | |

| Record name | 12-Hydroxyoctadecanoic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5368 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from alcohol | |

CAS No. |

106-14-9, 5762-36-7, 18417-00-0, 27924-99-8, 36377-33-0 | |

| Record name | 12-Hydroxystearic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 12-Hydroxyoctadecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-12-Hydroxyoctadecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005762367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-12-Hydroxyoctadecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018417000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polyhydroxystearic acid (2300 MW) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027924998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 12-Hydroxystearic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2385 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octadecanoic acid, 12-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 12-Hydroxyoctadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 12-hydroxystearic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.061 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-12-hydroxystearic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.170 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 12-HYDROXYSTEARIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/933ANU3H2S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 12-Hydroxyoctadecanoic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5368 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 12-Hydroxystearic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061706 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

82 °C | |

| Record name | 12-Hydroxyoctadecanoic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5368 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.